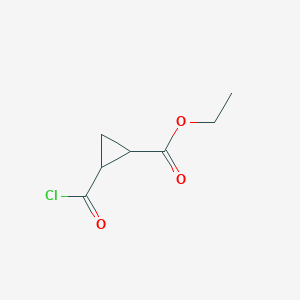
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester, also known as CCE, is a chemical compound that has been widely used in scientific research due to its unique properties. CCE is a cyclopropane-containing compound that is structurally similar to other cyclopropane-containing compounds such as diazoacetates and methylenecyclopropanes. The unique properties of CCE make it an important tool in the field of organic chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as an inhibitor of FAAH involves the formation of a covalent bond between 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to an accumulation of endocannabinoids in the body.
Efectos Bioquímicos Y Fisiológicos
The inhibition of FAAH by 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. Increased levels of endocannabinoids in the body have been shown to have analgesic, anti-inflammatory, and neuroprotective effects. In addition, increased levels of endocannabinoids have been associated with improved mood and reduced anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester in lab experiments is its unique properties as a cyclopropane-containing compound. This makes 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester an important tool in the field of organic chemistry and biochemistry. However, one limitation of using 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester in lab experiments is its potential toxicity. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a variety of future directions for research involving 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester. One area of research involves the development of more potent and selective inhibitors of FAAH. Another area of research involves the use of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as a building block in the synthesis of more complex molecules. Additionally, the physiological effects of increased levels of endocannabinoids in the body are still not fully understood, and further research in this area could lead to the development of new therapies for a variety of conditions.
Métodos De Síntesis
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can be synthesized using a variety of methods. One common method involves the reaction of ethyl diazoacetate with chloroform in the presence of a base such as triethylamine. Another method involves the reaction of cyclopropanecarboxylic acid with thionyl chloride followed by reaction with ethyl alcohol. Both of these methods result in the formation of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester as an ethyl ester.
Aplicaciones Científicas De Investigación
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been widely used in scientific research due to its unique properties. One of the primary applications of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester is in the field of organic chemistry. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can be used as a reagent in a variety of reactions, including cyclopropanation reactions and olefin metathesis reactions. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester can also be used as a building block in the synthesis of more complex molecules.
In addition to its applications in organic chemistry, 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has also been used in biochemistry research. 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester has been shown to be an effective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition of FAAH can lead to increased levels of endocannabinoids in the body, which has been shown to have a variety of physiological effects.
Propiedades
Número CAS |
178687-20-2 |
|---|---|
Nombre del producto |
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester |
Fórmula molecular |
C7H9ClO3 |
Peso molecular |
176.6 g/mol |
Nombre IUPAC |
ethyl 2-carbonochloridoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9ClO3/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3 |
Clave InChI |
NTNBNHCYSBPWGE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC1C(=O)Cl |
SMILES canónico |
CCOC(=O)C1CC1C(=O)Cl |
Sinónimos |
Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



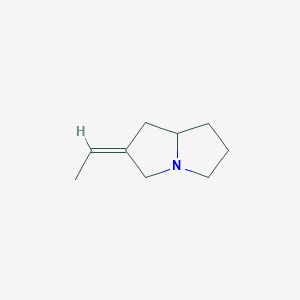
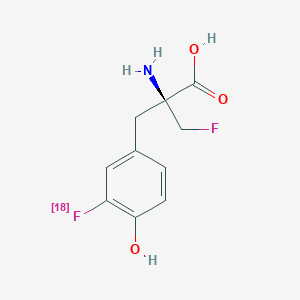
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
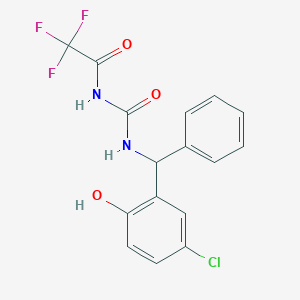
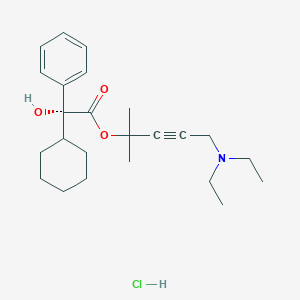
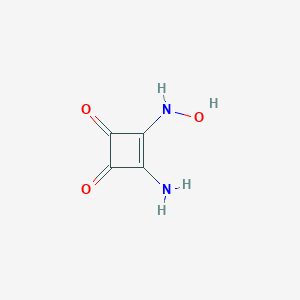
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
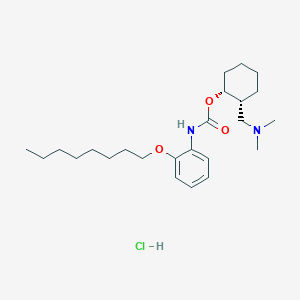
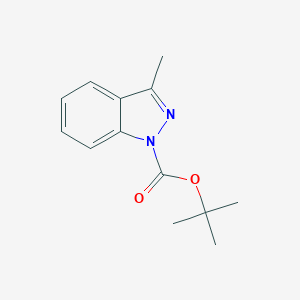
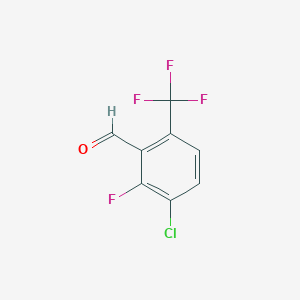
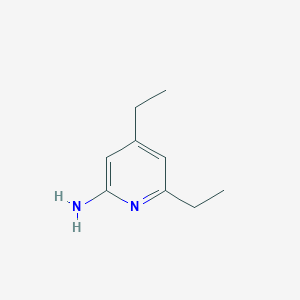
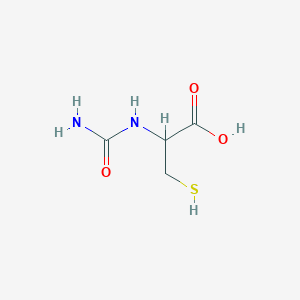
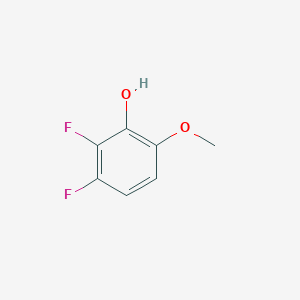
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)